molecular formula C21H19BrN6O2 B6532020 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide CAS No. 1019106-76-3

5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide

Numéro de catalogue: B6532020
Numéro CAS: 1019106-76-3
Poids moléculaire: 467.3 g/mol
Clé InChI: RRBYUCOIVLPBTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan carboxamide core linked to a pyridazine-pyrazole moiety. This structure combines multiple pharmacophoric elements:

  • Pyridazine ring: A nitrogen-rich aromatic system that may participate in π-stacking interactions.

Propriétés

IUPAC Name

5-bromo-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O2/c1-12-13(2)27-28(14(12)3)20-11-10-19(25-26-20)23-15-4-6-16(7-5-15)24-21(29)17-8-9-18(22)30-17/h4-11H,1-3H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYUCOIVLPBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of a bromine atom, pyrazole ring, and furan moiety are notable features. Below is a summary of its chemical properties:

PropertyValue
IUPAC Name5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide
Molecular FormulaC19H20BrN5O2
Molecular Weight432.30 g/mol
CAS Number1019106-76-3

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide exhibit significant anticancer properties. A study published in Cancer Research demonstrated that derivatives with similar structural motifs inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Mechanism of Action:

  • Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, leading to the activation of caspases.
  • Cell Cycle Arrest: It has been shown to block the G2/M phase transition in cancer cells, which is critical for their proliferation.

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied. A review highlighted that compounds containing the pyrazole ring demonstrated efficacy against both Gram-positive and Gram-negative bacteria . The 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide was evaluated for its antibacterial properties using standard agar diffusion methods.

Findings:

  • Effective against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics.

Case Study 1: Anticancer Screening

In a multicellular spheroid model study, researchers screened a library of compounds for anticancer activity. The study identified 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide as a promising candidate due to its ability to reduce tumor spheroid size significantly . The compound's effectiveness was attributed to its dual mechanism of inducing apoptosis and inhibiting angiogenesis.

Case Study 2: Antibacterial Efficacy

A recent investigation into the antibacterial properties of various pyrazole derivatives included testing 5-bromo-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)furan-2-carboxamide against clinical isolates of resistant bacterial strains. Results indicated potent activity against multidrug-resistant strains of Klebsiella pneumoniae, with observed synergy when combined with existing antibiotics .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Furan Carboxamide Cores

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21, )
  • Key Differences: Replaces bromofuran with a nitro-substituted pyrazole-thiophene system. Lacks the pyridazine-amino-phenyl linkage present in the target compound.
  • Synthesis : Synthesized via coupling of 4-nitro-1H-pyrazole-3-carboxylic acid with a thiophene derivative, yielding 42% after column chromatography .
  • Physical Properties: Melting point: 297°C (indicative of strong crystalline packing). IR/NMR: Confirmed NH, C=O, and NO₂ groups .
N-Cyclohexyl-5-nitrofuran-2-carboxamide (Compound 22a, )
  • Key Differences :
    • Nitrofuran instead of bromofuran.
    • Cyclohexylamine substituent vs. the target’s aromatic pyridazine-phenyl group.
  • Synthesis : Utilizes amine coupling with nitrofuran carboxylic acid .
  • Implications : Nitro groups may confer higher reactivity (e.g., as electrophiles) compared to bromo substituents.
Parameter Target Compound Compound 21 Compound 22a
Core Structure Bromofuran-pyridazine Nitropyrazole-thiophene Nitrofuran-cyclohexyl
Molecular Weight ~500 (estimated) 314 g/mol (precursor) Not specified
Melting Point Not reported 297°C Not reported
Key Functional Groups Br, CONH, pyridazine NO₂, CONH, thiophene NO₂, CONH, cyclohexyl

Pyrazolo-Pyrimidine and Sulfonamide Analogues ()

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • Key Differences: Sulfonamide linkage vs. carboxamide. Chromenone and fluorophenyl groups absent in the target compound.
  • Synthesis : Palladium-catalyzed Suzuki coupling, yielding 28% .
  • Physical Properties :
    • Melting point: 175–178°C (lower than furan carboxamides, likely due to reduced crystallinity).
    • Molecular weight: 589.1 g/mol .
N-(4-((4-(Diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-methoxybenzene-1-sulfonamide ()
  • Key Differences: Sulfonamide core with pyrimidine-aryl linkage. Diethylamino and methoxy substituents enhance solubility but reduce steric bulk compared to trimethylpyrazole.

Pyrazole-Thiophene and Trifluoromethyl Analogues ()

5-Ethyl-N-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxamide (1006349-21-8)
  • Key Differences :
    • Thiophene replaces furan, altering electronic properties (sulfur vs. oxygen).
    • Ethyl and methyl groups on pyrazole vs. trimethylpyrazole in the target.
  • Implications : Thiophene’s lower electronegativity may reduce dipole interactions compared to furan.
N-[1-(1-Ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (1006349-19-4)
  • Key Differences: Trifluoromethyl group increases lipophilicity and metabolic stability. Thienopyrazole core vs. pyridazine in the target compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.